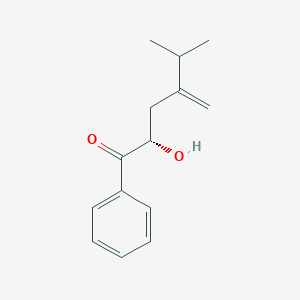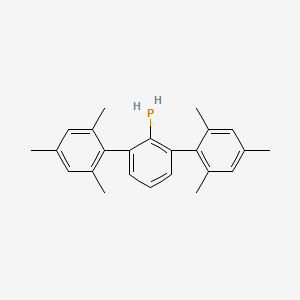
N-(4-Ethylphenyl)-N-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethylphenyl)-N-propylurea is an organic compound characterized by the presence of a urea functional group attached to a 4-ethylphenyl and a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-N-propylurea typically involves the reaction of 4-ethylphenyl isocyanate with propylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
4-Ethylphenyl isocyanate+Propylamine→this compound
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(4-Ethylphenyl)-N-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the ethylphenyl group.
Reduction: Reduced forms of the urea group, potentially leading to amines.
Substitution: Substituted urea derivatives with various alkyl or acyl groups.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
作用機序
The mechanism of action of N-(4-Ethylphenyl)-N-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethylphenyl and propyl groups may contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(4-Methylphenyl)-N-propylurea
- N-(4-Ethylphenyl)-N-methylurea
- N-(4-Ethylphenyl)-N-butylurea
Uniqueness
N-(4-Ethylphenyl)-N-propylurea is unique due to the specific combination of the 4-ethylphenyl and propyl groups attached to the urea moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
特性
CAS番号 |
447429-22-3 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-1-propylurea |
InChI |
InChI=1S/C12H18N2O/c1-3-9-14(12(13)15)11-7-5-10(4-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,15) |
InChIキー |
GROLWDJFFMBIQS-UHFFFAOYSA-N |
正規SMILES |
CCCN(C1=CC=C(C=C1)CC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




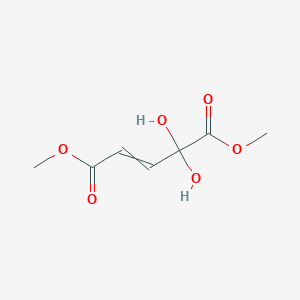
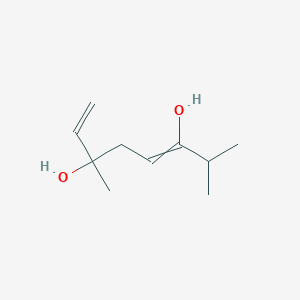
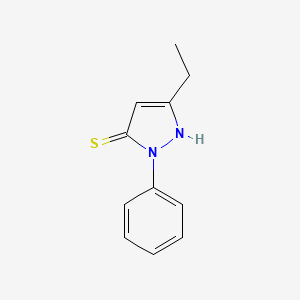
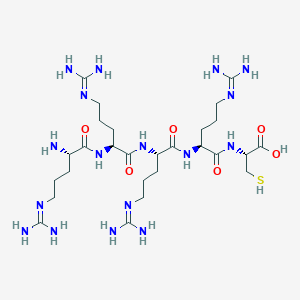
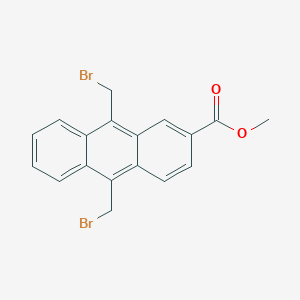

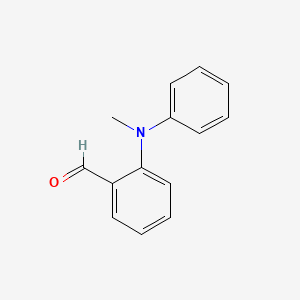
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)

